

comparing the dissolution rates of different olivine compositions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B1261499*

[Get Quote](#)

Dissolution Rates of Olivine Compositions: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the dissolution kinetics of minerals is crucial for a range of applications, from geological carbon sequestration to the development of novel drug delivery systems. Olivine, a magnesium iron silicate, presents a particularly interesting case due to its variable composition along the forsterite (Mg_2SiO_4) - fayalite (Fe_2SiO_4) solid solution series. This guide provides a comparative analysis of the dissolution rates of different olivine compositions, supported by experimental data and detailed methodologies.

The dissolution of olivine is a complex process governed by a multitude of factors, with the chemical composition of the olivine itself playing a significant role.^{[1][2]} Generally, olivine dissolution is controlled by the breaking of M^{2+} -oxygen bonds at the mineral surface, where M^{2+} can be either magnesium (Mg^{2+}) or iron (Fe^{2+}).^[1] Several studies have indicated that iron-rich olivine (fayalite) tends to dissolve faster than magnesium-rich olivine (forsterite), particularly in acidic conditions.^[2] The difference in dissolution rates can be substantial, with some studies suggesting that fayalite dissolution can be anywhere from six times to two orders of magnitude faster than that of forsterite.^[2]

This guide summarizes key experimental findings on the dissolution rates of various olivine compositions, presents the methodologies used to obtain this data, and provides a visual representation of a typical experimental workflow.

Comparative Dissolution Rates of Olivine Compositions

The following table summarizes dissolution rate data for different olivine compositions under various experimental conditions, compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental setups, such as reactor type, grain size, and fluid composition.

Olivine Composition	Temperature (°C)	pH	Dissolution Rate (mol cm ⁻² s ⁻¹)	Reference
Forsterite (Fo ₁₀₀)	25	2-4	Varies	[2]
Forsteritic Olivine (Fo ₉₂)	25 - 45	1.8 - 3.8	~6.5 x 10 ⁻⁹ (at pH ~2-3)	[3]
Forsteritic Olivine (Fo ₉₁)	65	1.8, 6.0, 9.8	Not specified	[4]
Forsterite-94 (Fo ₉₄)	13.5 - 20	Seawater (~8.1)	1.9 - 56 (μmol m ⁻² day ⁻¹)	[5]
Fayalite (Fa ₁₀₀)	Not specified	Acidic	Faster than forsterite	[2]
Fayalite (Fa ₁₀₀)	Not specified	2-4	50-98% lower with bacteria	[1]

Note: The dissolution rates are presented in the units reported in the respective studies. Conversion to a common unit may be necessary for direct comparison.

Experimental Protocols for Determining Olivine Dissolution Rates

The determination of olivine dissolution rates typically involves one of two primary experimental setups: batch reactors or flow-through reactors. Both methods aim to measure the change in concentration of dissolved species (e.g., Mg, Fe, Si) over time.

Batch Reactor Method

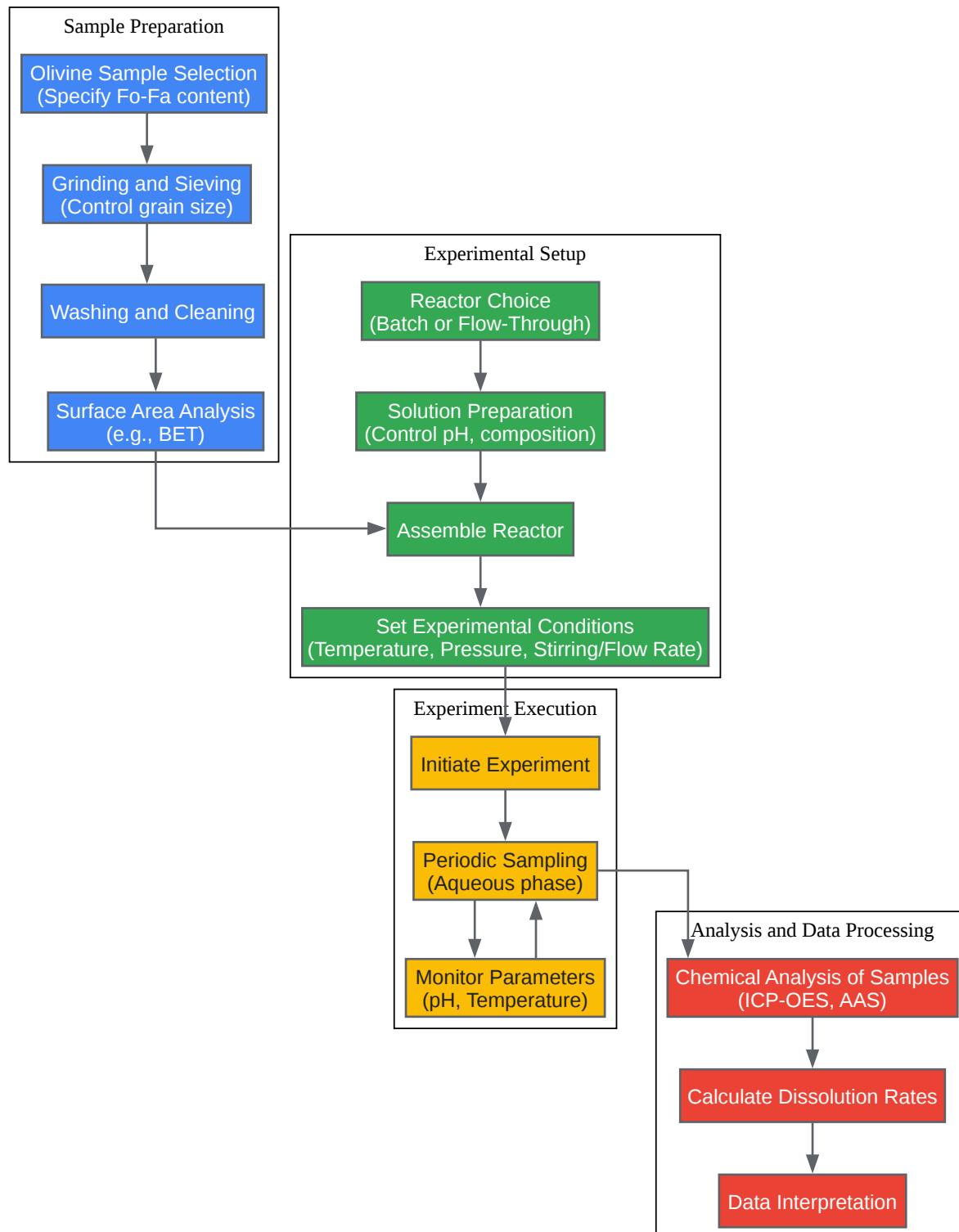
Batch reactor experiments involve placing a known mass of olivine grains in a sealed container with a specific volume of a reactive solution. The system is then maintained at a constant temperature and pressure, and often stirred to ensure homogeneity.

Detailed Protocol:

- **Sample Preparation:** Olivine samples of a specific composition and grain size are washed to remove fine particles and contaminants. The surface area of the grains is determined using methods such as BET (Brunauer-Emmett-Teller) analysis.
- **Reactor Setup:** A known mass of the prepared olivine is placed in a reaction vessel, typically made of an inert material. A specific volume of the desired reactive solution (e.g., acidic buffer, artificial seawater) is added. The reactor is then sealed.
- **Experimental Conditions:** The reactor is placed in a temperature-controlled environment, such as a water bath or incubator. For experiments investigating the effect of pressure or gas composition (e.g., CO₂), the reactor is connected to a gas manifold and pressurized. A stirring mechanism is activated to keep the olivine grains suspended and ensure the solution remains well-mixed.
- **Sampling and Analysis:** At predetermined time intervals, aliquots of the solution are extracted from the reactor. The samples are typically filtered to remove any suspended olivine particles and then analyzed for the concentration of dissolved elements (Mg, Fe, Si) using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS). The pH of the solution is also monitored throughout the experiment.
- **Rate Calculation:** The dissolution rate is calculated from the change in the concentration of a specific element over time, normalized to the surface area of the olivine and the volume of the solution.

Flow-Through Reactor Method

Flow-through experiments involve continuously passing a reactive solution over a bed of olivine grains packed in a column. This method allows for the maintenance of a constant chemical


environment at the mineral surface.

Detailed Protocol:

- Sample Preparation: Similar to the batch method, olivine grains are prepared and characterized.
- Reactor Setup: A known mass of the prepared olivine is packed into a column, which is then connected to a pump that delivers the reactive solution at a constant flow rate.
- Experimental Conditions: The entire setup is maintained at a constant temperature. The composition and pH of the influent solution are carefully controlled.
- Sampling and Analysis: The effluent solution leaving the column is collected at regular intervals. The concentrations of dissolved species and the pH are measured in the collected samples.
- Rate Calculation: The steady-state dissolution rate is calculated from the difference in concentration between the influent and effluent solutions, the flow rate of the solution, and the surface area of the olivine in the column.

Experimental Workflow for Olivine Dissolution Studies

The following diagram illustrates a generalized workflow for conducting an olivine dissolution experiment, from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an olivine dissolution experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [comparing the dissolution rates of different olivine compositions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261499#comparing-the-dissolution-rates-of-different-olivine-compositions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com